molecular formula C14H10Cl2N2O3 B5023318 (5Z)-5-[(2,4-dichlorophenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione

Cat. No.: B5023318
M. Wt: 325.1 g/mol
InChI Key: JYZXFLGLIPZNNM-POHAHGRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a diazinane ring with a dichlorophenyl group and a prop-2-enyl substituent, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2,4-dichlorophenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione typically involves the reaction of 2,4-dichlorobenzaldehyde with a suitable diazinane derivative under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2,4-dichlorophenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: Known for its antimicrobial properties and used in oral care products.

    Domiphen bromide: Another antimicrobial agent with applications in healthcare and hygiene products.

Uniqueness

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione stands out due to its unique structural features and versatile reactivity

Properties

IUPAC Name

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3/c1-2-5-18-13(20)10(12(19)17-14(18)21)6-8-3-4-9(15)7-11(8)16/h2-4,6-7H,1,5H2,(H,17,19,21)/b10-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZXFLGLIPZNNM-POHAHGRESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=C(C=C(C=C2)Cl)Cl)/C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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